Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride
Description
Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride is a cyclopropane-containing organic compound with a trifluoromethyl group and an amino acid ester moiety. Its molecular formula is C₇H₁₁F₃NO₂·HCl (inferred from structural analysis), and it exists as a hydrochloride salt to enhance solubility and stability . The trifluoromethyl group contributes to its unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)4(11)6(2-3-6)7(8,9)10;/h4H,2-3,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDHYRLBXLSYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CC1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Cyclopropanation
A patented method (CN104529924A) employs 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione and triethyl orthoformate in acetic anhydride to form an ethoxymethylene intermediate. Subsequent reaction with hydroxylamine hydrochloride under pH-controlled conditions (3.0–5.0) yields the cyclopropyl-isoxazole core.
Key Steps :
- Condensation :
- Hydroxylamine Cyclization :
Advantages :
- High regioselectivity due to pH-controlled hydroxylamine nucleophilicity.
- Scalable to multi-kilogram batches with minimal tar formation.
Borane-Mediated Cyclopropane Synthesis
CN1069962A discloses a borane-based approach using 1-cyclopropyl-1-(4-chlorophenyl)ethylene and bis(3-methyl-2-butyl)borane in tetrahydrofuran (THF). The method proceeds via hydroboration-oxidation to yield 2-cyclopropyl-2-(4-chlorophenyl)ethanol, demonstrating applicability to trifluoromethyl analogs.
Reaction Parameters :
- Temperature: 0°C (initial) → 60°C (final).
- Workup: Sequential addition of methanol, NaOH (10%), and H₂O₂ (30%).
- Yield: 70–75% after extraction and MgSO₄ drying.
Limitations :
- Requires strict anhydrous conditions.
- Borane handling poses safety risks in industrial settings.
Reductive Amination and Salt Formation
A 2021 Journal of Medicinal Chemistry study outlines a reductive amination strategy for analogous cyclopropylamines. Cyclopropanealdehyde reacts with primary amines under NaBH₄ reduction to form secondary amines, followed by HCl-mediated salt formation.
Protocol :
- Reductive Amination :
- Hydrochloride Salt Formation :
Analytical and Process Optimization Data
Table 1: Comparative Analysis of Synthetic Methods
Critical Discussion of Impurity Control
Isomer Formation in Condensation Reactions
The CN104529924A patent highlights isomer generation via non-selective nucleophilic attack on carbonyl groups. Adjusting pH to 3.5–5.0 during hydroxylamine addition suppresses this pathway by favoring attack on the methylene carbon over the carbonyl oxygen.
Diastereomer Resolution in Reductive Amination
Chiral HPLC separation (as in the ACS study) achieves >99% enantiomeric excess for optically pure intermediates. This step is critical for pharmaceutical applications but adds complexity to large-scale synthesis.
Industrial Feasibility and Recommendations
- Large-Scale Production : The condensation method is preferred for its high yield and simple workup.
- High-Purity Requirements : Reductive amination with chiral resolution suits API manufacturing despite higher costs.
- Safety Considerations : Borane-based routes are less viable due to pyrophoric hazards.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ester moiety undergoes hydrolysis under acidic or basic conditions. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs.
Amine Reactivity
The primary amine participates in nucleophilic reactions, though its hydrochloride form requires neutralization (e.g., with Na₂CO₃ or DIEA) to liberate the free amine.
Acylation Reactions
Reacts with acyl chlorides or anhydrides to form amides:
textRCOCl + Compound → RCONH-[1-(CF₃)cyclopropyl]CH₂COOCH₃ + HCl
Schiff Base Formation
Condenses with aldehydes/ketones under mild conditions:
textRCHO + Compound → RCH=N-[1-(CF₃)cyclopropyl]CH₂COOCH₃ + H₂O
Cyclopropane Ring Reactivity
The strained cyclopropane ring exhibits unique reactivity, influenced by the trifluoromethyl group:
Ring-Opening Reactions
-
Acid-Catalyzed : In concentrated HCl, the ring opens to form a dihalogenated alkane derivative .
-
Radical Initiation : Under UV light with AIBN, the ring undergoes addition reactions with alkenes .
Electrophilic Substitution
The trifluoromethyl group directs electrophiles to the cyclopropane ring’s meta position, though reactions are sluggish due to steric and electronic effects.
Salt Metathesis and Ion Exchange
The hydrochloride counterion can be replaced via treatment with strong bases (e.g., Ag₂O or ion-exchange resins):
textCompound·HCl + AgNO₃ → Compound·NO₃ + AgCl↓
Stability Under Thermal and Oxidative Conditions
| Condition | Outcome | Notes |
|---|---|---|
| 100°C (neat, 24 h) | Decomposition to CF₃-containing byproducts | Cyclopropane ring destabilizes at elevated temperatures. |
| H₂O₂ (aq., 25°C, 12 h) | No oxidation of amine or ester | Trifluoromethyl group confers oxidative resistance. |
Scientific Research Applications
Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has demonstrated significant biological activities, particularly in the realm of anticancer research. Its structure allows it to interact with various molecular targets, potentially inhibiting specific enzymes or receptors involved in cancer pathways.
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of several cancer cell lines.
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested :
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- Findings :
- The compound exhibited IC₅₀ values in the low micromolar range against both cell lines, indicating potent anticancer activity.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, crucial for halting tumor growth. Such findings are supported by various experimental assays that confirm the compound's efficacy against multiple cancer types.
Synthesis and Mechanism of Action
The synthesis of this compound involves straightforward chemical reactions that yield high-purity products suitable for laboratory use. The compound's trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its biological activity.
Comparative Analysis with Other Compounds
To provide a clearer understanding of its efficacy, a comparative analysis with other known anticancer agents can be beneficial:
| Compound Name | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| This compound | Low micromolar | Apoptosis induction, cell cycle arrest |
| Compound A | Moderate (10-20) | Inhibition of specific kinases |
| Compound B | High (>50) | Non-specific cytotoxicity |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to significant biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared to cyclopropane derivatives with similar ester or halogen substituents:
Key Observations:
Trifluoromethyl vs. Aminomethyl/Chloro Substituents: The trifluoromethyl group (-CF₃) in the target compound enhances electronegativity and lipophilicity compared to the aminomethyl (-CH₂NH₂) in or chloro (-Cl) in . This improves metabolic stability and membrane permeability, critical for drug design . Chloro-substituted analogs (e.g., ) may exhibit higher reactivity due to the polarizable C-Cl bond but lower stability under physiological conditions .
Hydrochloride Salt :
Physicochemical Properties (Inferred)
Research Findings and Gaps
- Biological Activity: No direct data on the target compound’s activity is provided in the evidence.
- Comparative Studies: Limited evidence precludes detailed pharmacokinetic or toxicological comparisons. Further studies are needed to validate its advantages over analogs.
Biological Activity
Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride (CAS Number: 1923069-32-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a trifluoromethyl group can modulate enzyme activities and receptor interactions, leading to significant pharmacological effects.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to pain signaling and inflammation.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Analgesic Properties : Potential efficacy in reducing pain through central nervous system modulation.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Pain Models : In a study published in PMC, researchers evaluated the efficacy of a series of compounds similar to this compound in chronic pain models. The results indicated that certain analogs exhibited significant analgesic effects, with IC50 values in the low micromolar range .
- High-Throughput Screening : A high-throughput screening campaign identified several potent inhibitors of adenylyl cyclase type 1 (AC1), a target implicated in chronic pain sensitization. This compound was highlighted for its potential as a selective inhibitor .
Comparative Analysis
To better understand the biological activity, a comparative analysis with other related compounds is useful. Below is a summary table comparing key properties:
| Compound Name | CAS Number | IC50 (µM) | Target Enzyme/Receptor | Biological Effect |
|---|---|---|---|---|
| Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate HCl | 1923069-32-2 | Low micromolar | AC1 | Analgesic, Anti-inflammatory |
| ST034307 | N/A | 0.87 | AC1 | Analgesic |
| AC10065 | N/A | <1 | AC1 | Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
